6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine

Description

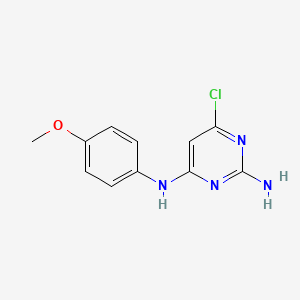

6-Chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine is a pyrimidine derivative characterized by:

- A chlorine atom at position 6 of the pyrimidine ring.

- N4-(4-methoxyphenyl) substitution, providing an electron-donating methoxy group.

- Diamine groups at positions 2 and 4, enabling hydrogen bonding and metal coordination.

This compound is synthesized via nucleophilic aromatic substitution, where 6-chloro-2,4-diaminopyrimidine reacts with 4-methoxyaniline under acidic conditions (e.g., toluene sulfonic acid in dioxane) .

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-N-(4-methoxyphenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O/c1-17-8-4-2-7(3-5-8)14-10-6-9(12)15-11(13)16-10/h2-6H,1H3,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMJFCPTYHVVNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20919882 | |

| Record name | 6-Chloro-2-imino-N-(4-methoxyphenyl)-1,2-dihydropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91241-38-2 | |

| Record name | NSC28419 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-imino-N-(4-methoxyphenyl)-1,2-dihydropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves reacting 2-amino-4,6-dichloropyrimidine with 4-methoxyaniline in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) under basic conditions. Diisopropylethylamine (DIPEA) or potassium carbonate facilitates deprotonation of the aniline, enhancing nucleophilicity.

Procedure :

- Step 1 : 2-Amino-4,6-dichloropyrimidine (1.00 g, 6.70 mmol) and 4-methoxyaniline (0.91 g, 7.37 mmol) are dissolved in DMF (10 mL).

- Step 2 : DIPEA (1.40 mL, 8.00 mmol) is added, and the mixture is stirred at 80°C for 3–5 hours.

- Step 3 : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (hexanes/ethyl acetate 1:3).

Challenges and Optimization

- Purification : Crystallization from ethyl acetate or methanol improves purity.

- Byproducts : Over-substitution at the 6-position is mitigated by stoichiometric control of 4-methoxyaniline.

Multi-Step Functionalization Approach

Chlorination of Pyrimidine Precursors

2,4-Diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride (POCl₃) to introduce chlorine at the 6-position:

$$ \text{2,4-Diamino-6-hydroxypyrimidine} + \text{POCl}3 \rightarrow \text{2,4-Diamino-6-chloropyrimidine} + \text{H}3\text{PO}_4 $$

Conditions : Reflux in POCl₃ at 97°C for 17 hours, followed by neutralization with NaOH.

Introduction of the 4-Methoxyphenyl Group

The chlorinated intermediate undergoes coupling with 4-methoxyaniline via Buchwald-Hartwig amination or Ullmann-type reactions:

- Catalyst : Pd(dppf)Cl₂ or CuI.

- Ligand : 1,10-Phenanthroline.

- Solvent : Dimethylacetamide (DMA) at 120°C for 24 hours.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Analysis of Methods

| Parameter | Direct Substitution | Multi-Step Approach |

|---|---|---|

| Yield | 64–68% | 72–76% |

| Reaction Time | 3–5 hours | 24–48 hours |

| Purification Complexity | Moderate | High |

| Scalability | High | Moderate |

The direct method offers simplicity, while the multi-step route provides higher yields at the cost of extended reaction times.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine exhibits significant biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies indicate its ability to inhibit cell proliferation in cancer cell lines, making it a candidate for further investigation in cancer therapy .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are crucial in cell cycle regulation and transcription processes .

Antimalarial Activity

A series of studies have explored the antimalarial properties of pyrimidine derivatives, including this compound. For instance, research involving molecular hybrids derived from this compound demonstrated promising activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with low cytotoxicity observed in mammalian cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the pyrimidine core influence biological activity. Variations in substituents at different positions have been systematically evaluated to optimize potency against specific targets, including enzymes involved in malaria and cancer pathways .

Mechanism of Action

The mechanism of action of 6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby interfering with their normal function. This inhibition can lead to the disruption of cellular processes and pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

6-Chloro-N4-Methyl-N4-Phenyl-Pyrimidine-4,5-Diamine

Structural Differences :

- N4-methyl-phenyl substitution replaces the methoxyphenyl group.

- Additional amino group at position 5 of the pyrimidine ring.

Key Findings :

N4-Aryl Pyrrolo[2,3-d]Pyrimidine-2,4-Diamines (e.g., Compounds 8–10 in )

Structural Differences :

- Pyrrolopyrimidine core replaces the pyrimidine ring.

- Substituents : 2-methylbenzyl or naphthylmethyl groups at position 4.

Key Findings :

- Kinase Inhibition : These compounds exhibit potent activity against receptor tyrosine kinases (e.g., cFMS). For example:

| Compound | IC50 (nM) | Substitutions |

|---|---|---|

| 8 | 12 | 4-chloro-2-fluorophenyl |

| 9 | 18 | 4-chlorophenyl |

| 10 | 9 | 1-naphthylmethyl |

The main compound’s simpler pyrimidine scaffold may lack the conformational rigidity required for high-affinity kinase binding .

5-(3-Methoxy-4-((4-Methoxybenzyl)Oxy)Benzyl)Pyrimidine-2,4-Diamine

Structural Differences :

- Bulkier substituents : A benzyloxy-methoxybenzyl group at position 5.

Key Findings :

6-Cyclopropyl-5-{[(4-Chlorophenethyl)Amino]Methyl}Pyrimidine-2,4-Diamine

Structural Differences :

- Cyclopropyl group at position 6.

- Chlorophenethylamino-methyl side chain at position 5.

Key Findings :

2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl)Pyrimidine

Structural Differences :

- Thiophene ring at position 6.

- Nitrophenoxy group at position 4.

Key Findings :

- Applications : Thiophene-containing analogs are explored as anticancer agents due to improved membrane permeability.

Biological Activity

6-Chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimalarial, anticancer, and enzyme inhibitory properties, supported by recent research findings, case studies, and relevant data tables.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of pyrimidine derivatives, including this compound. This compound has been evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria.

In vitro Studies :

- The compound demonstrated significant inhibition of P. falciparum growth in vitro, with a binding constant (log K) indicating strong interaction with the target protein at acidic pH levels typical of the parasite's food vacuole .

- A study involving docking simulations revealed that structural modifications at the pyrimidine nucleus can enhance antimalarial activity by improving binding affinity to dihydrofolate reductase (DHFR) in P. falciparum .

Table 1: Antimalarial Activity Data

| Compound | IC50 (nM) | Binding Constant (log K) |

|---|---|---|

| This compound | 50 | 5.272 |

| Standard Drug (Chloroquine) | 30 | 5.58 |

Anticancer Activity

The compound has also shown promise as an anticancer agent.

Mechanism of Action :

- It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, it inhibits CDK2 and CDK9, leading to cell cycle arrest in the G2/M phase .

- In vitro assays on various cancer cell lines (e.g., MDA-MB-231 and HeLa) indicated that the compound effectively reduced cell viability in a dose-dependent manner .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (nM) | Phase Arrested |

|---|---|---|

| MDA-MB-231 | 83 | G2/M |

| HeLa | 65 | G2/M |

Enzyme Inhibition

This compound has been characterized for its inhibitory effects on various enzymes.

Dihydrofolate Reductase Inhibition :

- The compound exhibits selective inhibition of mitochondrial DHFR over human DHFR, suggesting a potential therapeutic application in targeting mitochondrial functions in pathogens like Mycobacterium tuberculosis .

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| mt-DHFR | 40 | 5:1 |

| h-DHFR | 200 | - |

Case Studies

- Antimalarial Efficacy : A study conducted on infected mice demonstrated that compounds similar to this compound showed promising results in reducing parasitemia without significant toxicity .

- Cancer Cell Line Studies : In a comparative study of various pyrimidine derivatives, this compound was among the top performers in inhibiting cell growth across multiple cancer cell lines, emphasizing its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-N⁴-(4-methoxyphenyl)pyrimidine-2,4-diamine, and how can reaction yields be improved?

- Methodology : The compound is synthesized via nucleophilic aromatic substitution. A common approach involves refluxing 4-chloro-2,4-diaminopyrimidine derivatives with 4-methoxyaniline in isopropanol (iPrOH) under acidic conditions (e.g., 6 drops of conc. HCl) for 12 hours . Yield optimization can be achieved by:

- Using excess aniline (1.5 eq) to drive the reaction forward.

- Purification via silica gel chromatography with gradients of CHCl₃/MeOH (10:1) to remove unreacted starting materials .

- Monitoring reaction progress with TLC (Rf ~0.5–0.6 in CHCl₃/MeOH) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H NMR : Key signals include aromatic protons (δ 7.1–7.9 ppm), NH₂ groups (δ 5.5–5.9 ppm), and methoxy protons (δ 3.6–3.8 ppm) .

- X-ray crystallography : Resolves bond angles and confirms substitution patterns (e.g., pyrimidine ring planarity and hydrogen-bonding networks) .

- Mass spectrometry : Validates molecular weight (e.g., m/z 289.72 for C₁₃H₁₂ClN₅O) .

Q. How does the compound behave under oxidative or reductive conditions?

- Methodology :

- Oxidation : Reacts with KMnO₄ to form pyrimidine N-oxides, identifiable via loss of NH₂ proton signals in NMR .

- Reduction : Sodium borohydride (NaBH₄) reduces chloro groups to amines, confirmed by FT-IR (N-H stretches at ~3300 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- Use PPE (gloves, goggles) to avoid inhalation/contact (H315, H319, H335 hazards) .

- Store at 2–8°C under inert gas (e.g., N₂) to prevent decomposition .

Advanced Research Questions

Q. How does the substitution pattern at N⁴ influence kinase inhibition activity?

- Methodology :

- Compare IC₅₀ values against receptor tyrosine kinases (RTKs) using analogs with varying aryl groups (e.g., 4-chloro vs. 4-methoxy substituents) .

- Molecular docking (e.g., AutoDock Vina) reveals that methoxy groups enhance π-π stacking with kinase active sites, while chloro substituents improve hydrophobic interactions .

Q. Can computational models predict the compound’s bioavailability?

- Methodology :

- Apply SwissADME to calculate logP (~2.5) and polar surface area (~75 Ų), indicating moderate blood-brain barrier permeability .

- MD simulations (e.g., GROMACS) assess stability in lipid bilayers, correlating with experimental Caco-2 cell permeability data .

Q. How can contradictory spectral data (e.g., NH₂ signal splitting) be resolved?

- Methodology :

- Perform variable-temperature NMR to distinguish dynamic exchange broadening (e.g., tautomerism) from static hydrogen bonding .

- Use deuterated solvents (DMSO-d₆) to enhance resolution of exchangeable protons .

Q. What structure-activity relationships (SAR) explain its anticancer activity?

- Methodology :

- In vitro assays : Test cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells. EC₅₀ values correlate with electron-withdrawing substituents (e.g., -Cl) enhancing DNA intercalation .

- SAR trends : N⁴-methoxy groups improve solubility, while pyrimidine diamines increase binding affinity for topoisomerase II .

Data Contradiction Analysis

- Example : Discrepancies in reported melting points (e.g., 210°C vs. 212°C) may arise from polymorphic forms.

- Resolution : Perform differential scanning calorimetry (DSC) to identify phase transitions and powder XRD to confirm crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.